molecular formula C17H23NO5 B14864208 (1R,4Z,6R,7S)-4-ethylidene-7-hydroxy-6-methyl-2,9-dioxa-14-azatricyclo[9.5.1.014,17]heptadec-11(17)-ene-3,8-dione

(1R,4Z,6R,7S)-4-ethylidene-7-hydroxy-6-methyl-2,9-dioxa-14-azatricyclo[9.5.1.014,17]heptadec-11(17)-ene-3,8-dione

Cat. No.: B14864208
M. Wt: 321.4 g/mol
InChI Key: CRDPLWCMWMJVFE-WSONVUBASA-N
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Description

The compound (1R,4Z,6R,7S)-4-ethylidene-7-hydroxy-6-methyl-2,9-dioxa-14-azatricyclo[951014,17]heptadec-11(17)-ene-3,8-dione is a complex organic molecule with a unique structure It contains multiple functional groups, including a hydroxy group, an ethylidene group, and a dioxatricyclo ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,4Z,6R,7S)-4-ethylidene-7-hydroxy-6-methyl-2,9-dioxa-14-azatricyclo[9.5.1.014,17]heptadec-11(17)-ene-3,8-dione can be achieved through a multi-step process involving several key reactions. One common approach involves the condensation of an amine-functionalized precursor with an organic dianhydride under controlled conditions . The reaction typically requires a solvent such as acetone and is carried out at a temperature of around 30°C .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. Techniques such as spray crystallization can be employed to produce fine particles of the compound, which are then purified using methods like chromatography and recrystallization .

Chemical Reactions Analysis

Types of Reactions

The compound (1R,4Z,6R,7S)-4-ethylidene-7-hydroxy-6-methyl-2,9-dioxa-14-azatricyclo[9.5.1.014,17]heptadec-11(17)-ene-3,8-dione undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The ethylidene group can be reduced to an ethyl group.

    Substitution: The hydroxy group can be substituted with other functional groups such as halides or amines.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like thionyl chloride. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the ethylidene group may produce an ethyl-substituted derivative.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules

Biology

In biological research, the compound is studied for its potential as a bioactive molecule. Its ability to interact with biological targets makes it a candidate for drug development and other therapeutic applications.

Medicine

In medicine, the compound is investigated for its potential therapeutic effects. Its unique structure and reactivity may allow it to target specific pathways involved in disease processes, making it a promising candidate for drug development.

Industry

In industry, the compound is used in the production of advanced materials and chemicals. Its unique properties make it suitable for applications in areas such as coatings, adhesives, and polymers.

Mechanism of Action

The mechanism by which (1R,4Z,6R,7S)-4-ethylidene-7-hydroxy-6-methyl-2,9-dioxa-14-azatricyclo[9.5.1.014,17]heptadec-11(17)-ene-3,8-dione exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways . The compound’s unique structure allows it to bind to these targets with high specificity, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include lamellarins, azacoumestans, and isolamellarins, which share structural features such as fused ring systems and functional groups . These compounds also exhibit a range of biological activities, including cytotoxic, anti-HIV, and anti-inflammatory effects.

Uniqueness

What sets (1R,4Z,6R,7S)-4-ethylidene-7-hydroxy-6-methyl-2,9-dioxa-14-azatricyclo[9.5.1.014,17]heptadec-11(17)-ene-3,8-dione apart is its specific combination of functional groups and ring systems, which confer unique reactivity and biological activity. This makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C17H23NO5

Molecular Weight

321.4 g/mol

IUPAC Name

(1R,4Z,6R,7S)-4-ethylidene-7-hydroxy-6-methyl-2,9-dioxa-14-azatricyclo[9.5.1.014,17]heptadec-11(17)-ene-3,8-dione

InChI

InChI=1S/C17H23NO5/c1-3-11-8-10(2)15(19)17(21)22-9-12-4-6-18-7-5-13(14(12)18)23-16(11)20/h3,10,13,15,19H,4-9H2,1-2H3/b11-3-/t10-,13-,15+/m1/s1

InChI Key

CRDPLWCMWMJVFE-WSONVUBASA-N

Isomeric SMILES

C/C=C\1/C[C@H]([C@@H](C(=O)OCC2=C3[C@@H](CCN3CC2)OC1=O)O)C

Canonical SMILES

CC=C1CC(C(C(=O)OCC2=C3C(CCN3CC2)OC1=O)O)C

Origin of Product

United States

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